trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H18F3NO3 It is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Mitsunobu reaction, where an alcohol is converted into an ester using a combination of a phosphine and an azodicarboxylate . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.
Reduction: Reduction reactions can convert the trifluoromethyl group into a methyl group.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: Contains a fluoro group instead of a trifluoromethyl group, affecting its reactivity and interactions.
- tert-Butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring, leading to different steric and electronic effects .
Conclusion
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in organic synthesis, biological studies, medicinal chemistry, and industrial applications.
Properties
Molecular Formula |
C10H16F3NO3 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
LGDQVQKYGGARIZ-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)(F)F |
Origin of Product |
United States |
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